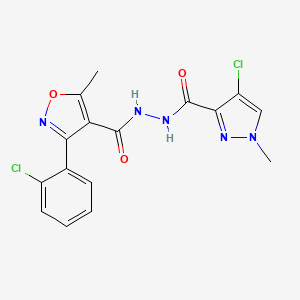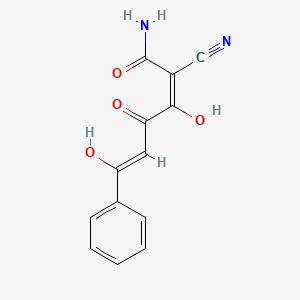
3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N'-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the oxazole ring: The oxazole ring can be formed by cyclization of appropriate intermediates.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and oxazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its biological activity and potential as a therapeutic agent.
Medicine: Investigating its potential use in drug development for treating various diseases.
Industry: Exploring its use in industrial processes and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE include other oxazole derivatives and pyrazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE apart is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H13Cl2N5O3 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
N'-(4-chloro-1-methylpyrazole-3-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-8-12(13(22-26-8)9-5-3-4-6-10(9)17)15(24)19-20-16(25)14-11(18)7-23(2)21-14/h3-7H,1-2H3,(H,19,24)(H,20,25) |
Clave InChI |
PAWYSBBUZKLOAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=NN(C=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)
![1'-[(4-Benzylpiperidin-1-YL)methyl]-5-methyl-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one](/img/structure/B15007757.png)
![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)

![4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15007790.png)

![N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15007800.png)
![ethyl ({6-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B15007819.png)
![8-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007832.png)

